molecular formula C29H28N2O4 B14946023 N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide

N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide

Cat. No.: B14946023
M. Wt: 468.5 g/mol
InChI Key: VSIYHFHNZYIFKG-UHFFFAOYSA-N
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Description

N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide is a complex organic compound that belongs to the class of oxazolidinones

Preparation Methods

The synthesis of N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the benzamide group. The synthetic route may include the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzamide Group: This step involves the reaction of the oxazolidinone intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide can be compared with other similar compounds, such as:

    Oxazolidinones: These compounds share the oxazolidinone ring structure and may have similar chemical properties and applications.

    Benzamides: Compounds containing the benzamide group can be compared in terms of their chemical reactivity and potential biological activities.

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

N-benzoyl-N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]benzamide

InChI

InChI=1S/C29H28N2O4/c1-21-29(4,20-28(2,3)24-18-12-7-13-19-24)35-27(34)30(21)31(25(32)22-14-8-5-9-15-22)26(33)23-16-10-6-11-17-23/h5-19H,1,20H2,2-4H3

InChI Key

VSIYHFHNZYIFKG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)N(C(=O)O1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC(C)(C)C4=CC=CC=C4

Origin of Product

United States

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